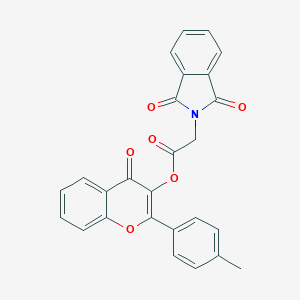
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate, also known as CX-614, is a potent ampakine compound that has been extensively studied for its potential applications in treating neurological disorders. Ampakines are a class of compounds that selectively modulate the activity of AMPA receptors, which are critical for synaptic plasticity and cognitive function.
Scientific Research Applications
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate has been extensively studied for its potential applications in treating neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance cognitive function, improve memory retention, and increase synaptic plasticity in animal models. Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Mechanism of Action
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate selectively modulates the activity of AMPA receptors, which are critical for synaptic plasticity and cognitive function. By enhancing the activity of AMPA receptors, Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate increases the strength of synaptic connections and improves the ability of neurons to communicate with each other. This leads to enhanced cognitive function and memory retention.
Biochemical and Physiological Effects:
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key process involved in learning and memory. It has also been shown to increase the number of AMPA receptors on the cell surface, which enhances synaptic transmission. In addition, Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate has been shown to increase the release of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate is its potency and selectivity for AMPA receptors. This makes it a valuable tool for studying the role of AMPA receptors in synaptic plasticity and cognitive function. However, one limitation of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate is its short half-life, which can make it difficult to study its long-term effects in vivo.
Future Directions
There are several future directions for research on Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate. One area of interest is the potential use of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate in treating neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective ampakine compounds, which could have even greater therapeutic potential. Additionally, further research is needed to better understand the long-term effects of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate on synaptic plasticity and cognitive function.
Synthesis Methods
The synthesis of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate involves the reaction of ethyl 4-piperidinecarboxylate with 4-cyano-2-methyl-5-aminooxazole in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization to obtain Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate in high purity.
properties
IUPAC Name |
ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-3-18-13(17)10-4-6-16(7-5-10)12-11(8-14)15-9(2)19-12/h10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCNJAYLGPDXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(N=C(O2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B254586.png)

![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)

![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)